N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S.ClH/c1-17-8-9-20(30-2)22-23(17)34-25(26-22)28(11-5-10-27-12-14-31-15-13-27)24(29)21-16-32-18-6-3-4-7-19(18)33-21;/h3-4,6-9,21H,5,10-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOYIJZORRUJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests diverse biological activities, particularly in the context of cancer treatment and modulation of specific receptor pathways.
Chemical Structure and Properties
The compound has a molecular formula of C25H30ClN3O5S and a molecular weight of 520.04 g/mol. It features a thiazole ring, morpholine group, and a carboxamide functional group, which contribute to its solubility and stability. The structural complexity may enhance interactions with biological targets, making it a candidate for further pharmacological investigations.
Target Receptors
Research indicates that compounds similar to this compound can act as positive allosteric modulators of the muscarinic M4 receptor. This receptor is implicated in various physiological processes, including cognition and memory .
Biological Activity
Studies have shown that derivatives of this compound exhibit significant biological activities such as:
- Antitumor Effects : The compound has been explored for its potential to inhibit tumor growth through modulation of immune responses and direct cytotoxicity against cancer cells.
- Neuroprotective Properties : Its interaction with muscarinic receptors may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits moderate potency at the human M4 receptor with an EC50 value of approximately 1.3 μM. This indicates its potential as a selective modulator without significant off-target effects on other muscarinic subtypes .
In Vivo Pharmacokinetics
The pharmacokinetic profile shows low intravenous clearance (approximately 11.6 mL/min/kg) and excellent brain exposure in animal models. This suggests that the compound can effectively penetrate the blood-brain barrier, which is crucial for central nervous system applications .
Comparative Analysis Table
| Property | Value |
|---|---|
| Molecular Formula | C25H30ClN3O5S |
| Molecular Weight | 520.04 g/mol |
| EC50 at M4 Receptor | 1.3 μM |
| Intravenous Clearance | 11.6 mL/min/kg |
| Brain Exposure | [Brain]=10.3 μM |
Future Directions
The ongoing research into this compound focuses on:
- Enhancing Selectivity : Further modifications to improve selectivity for the M4 receptor while minimizing side effects.
- Therapeutic Applications : Investigating its role in treating various cancers and neurodegenerative conditions through targeted delivery systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Functional Differences
Benzothiazole Substitutions: The target compound has 4-methoxy-7-methyl groups on the benzothiazole ring, which may enhance electron-donating properties and steric bulk compared to the 7-chloro-4-methyl variant in . Chloro groups typically increase lipophilicity and metabolic stability but reduce solubility .
Morpholinoalkyl Chain Length: The 3-morpholinopropyl chain in the target compound (vs.
Dihydrodioxine Linkage :
- The 2-carboxamide linkage in the target compound and contrasts with the 6-carboxamide position in , which may alter binding orientation in biological systems.
- The compound in uses a 2-oxoethyl bridge, introducing a ketone group that could influence hydrogen-bonding interactions.
Spectral and Physicochemical Data
- IR Spectroscopy : Key absorption bands for the target compound would include:
- Solubility: The hydrochloride salt and morpholino group enhance aqueous solubility compared to neutral analogs like .
Research Findings and Implications
Pharmacokinetic Predictions: The 3-morpholinopropyl chain in the target compound may improve blood-brain barrier penetration compared to shorter chains . 4-Methoxy substitution could reduce oxidative metabolism, extending half-life relative to chloro analogs .
Target Selectivity: Benzothiazole-dihydrodioxine hybrids often inhibit kinases (e.g., PI3K/AKT) or interact with DNA via intercalation. The dimethoxybenzamide group in might target tubulin polymerization, diverging from the morpholinoalkyl derivatives’ kinase focus .
Q & A
What are the standard synthetic routes and characterization techniques for this compound?
Level: Basic
Answer:
The synthesis of benzothiazole-carboxamide derivatives typically involves multi-step reactions, starting with the condensation of substituted benzothiazole amines with activated carboxylic acid derivatives. For example, coupling reactions using carbodiimides (e.g., EDC/HOBt) or thionyl chloride-mediated acyl chloride formation are common . Characterization relies on 1H/13C NMR for structural confirmation (e.g., verifying morpholine proton integration and benzodioxine ring signals) and HPLC for purity assessment (>95% threshold). Mass spectrometry (HRMS) is critical for molecular weight validation .
How do substituents on the benzothiazole and morpholine moieties influence physicochemical properties?
Level: Basic
Answer:
Substituents like methoxy and methyl groups on the benzothiazole ring enhance lipophilicity, impacting solubility and membrane permeability. The morpholine moiety contributes to basicity and hydrogen-bonding capacity, which affects pharmacokinetic profiles. For instance, electron-withdrawing groups on analogous compounds reduce yields due to steric hindrance during coupling steps (e.g., 37% yield for 2,6-dichlorophenyl derivatives vs. 70% for 4-chlorophenyl analogs) .
What safety protocols are critical during synthesis and handling?
Level: Basic
Answer:
Reactive intermediates (e.g., acyl chlorides) require inert atmosphere handling to prevent hydrolysis. Hydrochloride salt formation involves concentrated HCl, necessitating fume hood use and pH monitoring. Safety data sheets (SDS) for precursors like O-benzyl hydroxylamine HCl highlight risks of skin irritation and respiratory sensitization, requiring PPE (gloves, goggles) .
How can low yields in coupling reactions be mitigated?
Level: Advanced
Answer:
Low yields often stem from steric hindrance or poor nucleophile activation. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reagent solubility .
- Catalyst use : Copper iodide or triethylamine accelerates thiazole ring closure in analogous syntheses .
- Temperature control : Reflux conditions (e.g., ethanol at 78°C) enhance reaction rates for benzothiazole intermediates .
How can computational tools aid in reaction optimization?
Level: Advanced
Answer:
AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics to identify optimal conditions (temperature, solvent ratios). Machine learning models predict feasible synthetic routes by analyzing databases like Reaxys, reducing trial-and-error experimentation. For example, AI can forecast the impact of morpholine ring flexibility on transition-state energetics .
What methodologies resolve contradictions in spectroscopic data?
Level: Advanced
Answer:
Contradictions in NMR signals (e.g., overlapping aromatic protons) are addressed via:
- 2D NMR (COSY, HSQC) to assign coupled protons and carbons.
- Isotopic labeling for tracking specific moieties.
- X-ray crystallography for unambiguous structural confirmation, as seen in peptidomimetic analogs .
How can salt formation (hydrochloride) impact purification?
Level: Advanced
Answer:
Hydrochloride salt formation improves crystallinity but requires careful pH adjustment (typically pH 4–5) to avoid decomposition. Techniques include:
- Anti-solvent crystallization : Adding diethyl ether to concentrated HCl-containing solutions.
- Ion-exchange chromatography for desalting, followed by lyophilization .
What strategies validate biological activity in structural analogs?
Level: Advanced
Answer:
For activity studies (e.g., antimicrobial, antitumor):
- In silico docking : MOE or AutoDock predicts target binding (e.g., kinase inhibition).
- SAR analysis : Modifying substituents on the benzodioxine ring to assess potency changes.
- In vitro assays : MTT for cytotoxicity or MIC for antimicrobial activity, as demonstrated in thiadiazole derivatives .
How to address instability during long-term storage?
Level: Advanced
Answer:
Instability (e.g., hydrolysis of the carboxamide bond) is mitigated by:
- Lyophilization : Storing as a lyophilized powder under argon.
- Excipient addition : Cyclodextrins or PEG-4000 to prevent moisture uptake.
- Stability-indicating HPLC : Monitoring degradation products under accelerated conditions (40°C/75% RH) .
What frameworks guide mechanistic studies of reactivity?
Level: Advanced
Answer:
Mechanistic studies align with DFT calculations to model transition states (e.g., amide bond formation). Experimental validation uses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
